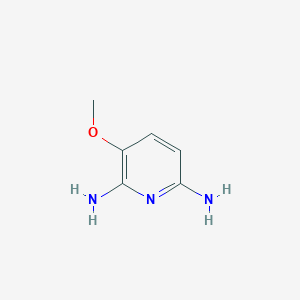

2,6-Pyridinediamine, 3-methoxy-

Description

Contextualization within the Pyridinediamine Class

Pyridinediamines are a class of organic compounds characterized by a pyridine (B92270) ring substituted with two amino groups. wikipedia.org The pyridine ring is a heterocyclic aromatic compound structurally related to benzene (B151609), where one methine group is replaced by a nitrogen atom. wikipedia.org This nitrogen atom imparts distinct properties to the molecule, including basicity and the ability to engage in hydrogen bonding. The presence and position of the amino groups further influence the electronic properties and reactivity of the molecule.

The parent compound, 2,6-Pyridinediamine, also known as 2,6-diaminopyridine (B39239), is a well-documented chemical entity. nih.govchemeo.com It serves as a foundational structure for a variety of derivatives with applications ranging from hair dyes to the synthesis of more complex molecules. nih.gov The introduction of additional functional groups, such as a methoxy (B1213986) group (-OCH3), onto the pyridinediamine scaffold can significantly alter its physical and chemical properties, leading to new research avenues.

Distinctive Structural Features and Isomeric Considerations

Structural Features:

Pyridine Core: The central pyridine ring provides a stable aromatic framework. wikipedia.org

Amino Groups: The two amino groups at the 2 and 6 positions are electron-donating groups, which can increase the electron density of the pyridine ring and influence its reactivity in electrophilic substitution reactions. They also serve as sites for further chemical modification.

Methoxy Group: The methoxy group at the 3-position is also an electron-donating group. Its presence is expected to further modulate the electronic environment of the pyridine ring.

Isomeric Considerations:

The positioning of the methoxy group is a critical factor, and various isomers of methoxy-substituted pyridinediamines exist. For instance, 2,3-Diamino-6-methoxypyridine is a known isomer with documented applications. nih.govgoogle.compipzine-chem.com The difference in the substitution pattern between "2,6-Pyridinediamine, 3-methoxy-" and its isomers, such as 2,3-Diamino-6-methoxypyridine or 2,6-dimethoxy-3,5-pyridinediamine, would lead to distinct differences in their chemical reactivity, physical properties, and biological activity. nih.govnih.gov

The table below outlines the key properties of the parent compound, 2,6-Pyridinediamine, to provide a baseline for understanding the general characteristics of this class of compounds.

| Property | Value |

| Molecular Formula | C5H7N3 |

| Molecular Weight | 109.13 g/mol nih.gov |

| Physical Description | Slightly brown solid; Light brown, yellow, or off-white powder or flakes nih.gov |

| Melting Point | 394.80 K chemeo.com |

| Boiling Point | 558.20 K chemeo.com |

| Water Solubility | Log10 of Water solubility in mol/l: -0.50 chemeo.com |

Interactive Data Table: Isomers of Methoxy-Substituted Pyridinediamines

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference from 2,6-Pyridinediamine, 3-methoxy- |

| 2,3-Diamino-6-methoxypyridine | C6H9N3O | 139.16 nih.gov | Amino groups at positions 2 and 3; Methoxy group at position 6. nih.gov |

| 2,5-Pyridinediamine | C5H7N3 | 109.13 nih.gov | Amino groups at positions 2 and 5; No methoxy group. nih.gov |

| 2,6-Dimethoxy-3,5-pyridinediamine | C7H11N3O2 | 169.18 nih.gov | Methoxy groups at positions 2 and 6; Amino groups at positions 3 and 5. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

3-methoxypyridine-2,6-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-10-4-2-3-5(7)9-6(4)8/h2-3H,1H3,(H4,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTBSSUZWBSXKRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2,6 Pyridinediamine, 3 Methoxy

Regioselective Functionalization Approaches for Pyridine (B92270) Ring Systems

The precise placement of functional groups on the pyridine ring is paramount in the synthesis of specifically substituted pyridines. Regioselective reactions are crucial for achieving the desired isomer and avoiding complex purification steps.

Introduction of Amino Substituents

The introduction of amino groups onto a pyridine ring can be accomplished through various methods, including nucleophilic aromatic substitution (SNAr) and amination of halopyridines. ntu.edu.sg The Chichibabin reaction, a classic method for the amination of pyridines using sodium amide, can also be employed. google.com However, regioselectivity can be a challenge.

One approach to synthesizing 2,6-diaminopyridine (B39239) derivatives involves the amination of dihalopyridines. For instance, 2,6-dibromopyridine (B144722) can react with ammonia (B1221849) or organic amines to yield 2,6-diaminopyridines. google.com Another strategy involves the reduction of nitropyridines. A patented process describes the synthesis of 2,3-diamino-6-methoxypyridine, which starts with the nitration of 2,6-dichloropyridine. The resulting 2,6-dichloro-3-nitropyridine (B41883) undergoes ammonolysis to form 2-amino-6-chloro-3-nitropyridine (B151482). google.com This intermediate is then methoxylated and subsequently reduced to the final diaminopyridine product. google.com

Recent advancements have focused on developing more efficient and regioselective amination methods. For example, a process for the regioselective amination of unsymmetrical 3,5-disubstituted pyridine N-oxides has been developed using saccharin (B28170) as an ammonium (B1175870) surrogate, achieving high conversions under mild conditions. nih.gov The use of transition-metal-free processes is also gaining attention to avoid residual metal contamination in pharmaceutical ingredients. ntu.edu.sg

Introduction of Methoxy (B1213986) Substituents

The introduction of a methoxy group onto a pyridine ring is often achieved through nucleophilic substitution of a leaving group, such as a halogen, with a methoxide (B1231860) source. In the synthesis of the related compound 2,3-diamino-6-methoxypyridine, 2-amino-6-chloro-3-nitropyridine is treated with sodium methoxide in a polar solvent like methanol (B129727) to replace the chlorine atom with a methoxy group. google.com This reaction typically proceeds at temperatures ranging from 10°C to 60°C. google.com

The regioselectivity of methoxylation can be influenced by the electronic properties of the substituents already present on the pyridine ring. For instance, in the synthesis of 2,6-dimethoxy-3,5-pyridinediamine, the starting material could potentially be a dihalopyridine that undergoes sequential or simultaneous methoxylation. europa.eu

Novel Reaction Pathways for Pyridine Ring Derivatization

The development of novel reaction pathways for pyridine derivatization is an active area of research, aiming for higher efficiency, broader substrate scope, and milder reaction conditions.

One innovative approach involves a [3+3] annulation between enamines and β,β-dichloromethyl peroxides to synthesize polysubstituted pyridines. mdpi.com This metal-free method proceeds via a Kornblum–De La Mare rearrangement followed by an SNV-type C-Cl bond cleavage and intramolecular cyclization/condensation. mdpi.com Another novel strategy is the organocatalyzed, formal (3+3) cycloaddition of enamines with unsaturated aldehydes and ketones, which provides access to various tri- or tetrasubstituted pyridines. acs.org

The use of pyridyne intermediates offers another avenue for the synthesis of highly functionalized pyridines. While reactions of 3,4-pyridynes often lack regioselectivity, recent studies have shown that the introduction of electron-withdrawing substituents at specific positions can induce aryne distortion, leading to greater regiocontrol in nucleophilic additions. nih.gov

Furthermore, triborane (B₃H₇)-mediated reactions have emerged as a method for the regioselective functionalization of pyridine derivatives. The coordination of B₃H₇ to the pyridine nitrogen facilitates intramolecular charge transfer, enabling C(sp³)–H and C(sp²)–H functionalization under mild conditions. rsc.org

Green Chemistry Principles and Sustainable Synthesis Routes

The principles of green chemistry are increasingly being integrated into the synthesis of pyridine derivatives to minimize environmental impact and enhance safety. This includes the use of environmentally benign solvents, catalysts, and reaction conditions.

Microwave-assisted organic synthesis has been recognized as a green chemistry tool, often leading to shorter reaction times, higher yields, and purer products. acs.org One-pot multicomponent reactions are another cornerstone of green synthesis, as they reduce the number of synthetic steps and purification procedures, thereby minimizing waste. acs.org For instance, a one-pot, four-component reaction under microwave irradiation has been developed for the synthesis of novel pyridine derivatives in excellent yields (82%–94%) and short reaction times (2–7 minutes). acs.org

The development of metal-free catalytic systems is also a key aspect of sustainable synthesis. For example, a metal-free protocol using iodine and triethylamine (B128534) has been developed for the synthesis of 2-aryl-substituted pyridines. organic-chemistry.org Additionally, the use of recyclable catalysts, such as solid acid catalysts, in domino reactions under microwave irradiation represents a sustainable approach to pyridine synthesis. organic-chemistry.org

Chemical Reactivity and Mechanistic Investigations of 2,6 Pyridinediamine, 3 Methoxy

Reactivity of the Pyridine (B92270) Nitrogen

Protonation Equilibria and Basicity Studies

The basicity of 2,6-Pyridinediamine, 3-methoxy- is influenced by the nitrogen atom of the pyridine ring and the two exocyclic amino groups. The methoxy (B1213986) group also exerts an electronic effect. In an acidic medium, protonation can occur at any of these nitrogen atoms. The position of protonation is governed by the relative basicities of these sites, which are in turn influenced by resonance and inductive effects of the substituents.

The pyridine nitrogen's basicity is generally reduced by electron-withdrawing groups and enhanced by electron-donating groups. The amino groups are strong electron-donating groups, which would be expected to increase the electron density at the ring nitrogen, thereby increasing its basicity. However, the amino groups themselves are basic and can be protonated. The methoxy group at the 3-position is also an electron-donating group through resonance, further modifying the electron distribution in the ring.

Given the lack of direct experimental pKa values for 2,6-Pyridinediamine, 3-methoxy-, we can look at the values for related compounds to estimate its basicity. The pKa of pyridine is 5.25. For 2,6-diaminopyridine (B39239), the pKa for the first protonation (on the ring nitrogen) is significantly higher due to the electron-donating amino groups. The pKa values for methoxy-substituted pyridines vary with the position of the methoxy group. For instance, 3-methoxypyridine (B1141550) has a pKa that can be used for comparison.

It is likely that the first protonation of 2,6-Pyridinediamine, 3-methoxy- occurs at the ring nitrogen, as the positive charge can be delocalized over the pyridine ring and stabilized by the two amino groups. The second and third protonations would then occur on the exocyclic amino groups. Computational studies on similarly substituted pyridines could provide more precise predictions of the protonation sites and their corresponding pKa values.

Table 1: Comparison of pKa Values for Pyridine and Related Compounds

| Compound | pKa |

| Pyridine | 5.25 |

| 2-Aminopyridine | 6.86 |

| 3-Aminopyridine | 5.98 |

| 4-Aminopyridine | 9.11 |

| 2,6-Diaminopyridine | 7.23 |

| 3-Methoxypyridine | 4.88 |

Note: This table presents data for analogous compounds to provide a comparative context for the basicity of 2,6-Pyridinediamine, 3-methoxy-. The pKa values are indicative and can vary with experimental conditions.

Electrophilic Attack and Adduct Formation

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the ring nitrogen. However, the presence of strong activating groups such as two amino groups and a methoxy group significantly enhances the reactivity of the ring towards electrophiles.

The directing effects of the substituents determine the position of electrophilic attack. The amino groups at positions 2 and 6 are powerful ortho- and para-directing groups. The methoxy group at position 3 is also an ortho- and para-directing group. In the case of 2,6-Pyridinediamine, 3-methoxy-, the positions ortho and para to the amino groups are positions 3, 4, and 5. The positions ortho and para to the methoxy group are positions 2, 4, and 6.

Considering the combined directing effects, the most activated positions for electrophilic attack would be positions 4 and 5. The 4-position is para to the 2-amino group and ortho to the 3-methoxy group. The 5-position is para to the 2-amino group and meta to the 3-methoxy group. Steric hindrance from the adjacent substituents might also play a role in determining the final product distribution.

Formation of adducts with electrophiles would likely proceed through the initial attack of the electrophile on the most nucleophilic site of the pyridine ring, leading to the formation of a sigma complex (Wheland intermediate). The stability of this intermediate, which is influenced by the ability of the substituents to delocalize the positive charge, will determine the reaction rate.

Reaction Kinetics and Thermodynamic Profiles

As of the latest literature search, no specific experimental data on the reaction kinetics or thermodynamic profiles for reactions involving 2,6-Pyridinediamine, 3-methoxy- has been found. To provide some frame of reference, thermodynamic data for the parent compound, 2,6-pyridinediamine, is available from the NIST WebBook.

Table 2: Thermodynamic Data for 2,6-Pyridinediamine

| Property | Value | Units |

| Enthalpy of combustion of solid at standard conditions (ΔcH°solid) | -3059.8 ± 2.5 | kJ/mol |

Source: NIST Chemistry WebBook. nih.gov This data is for the parent compound 2,6-Pyridinediamine and not 2,6-Pyridinediamine, 3-methoxy-.

The kinetics of reactions such as electrophilic substitution would be expected to be significantly faster than for unsubstituted pyridine due to the presence of the activating amino and methoxy groups. The rate law for such a reaction would likely be second order, depending on the concentrations of both the pyridine derivative and the electrophile.

Further research, including experimental kinetic studies and computational modeling, is required to establish the detailed reaction kinetics and thermodynamic parameters for 2,6-Pyridinediamine, 3-methoxy-.

Coordination Chemistry of 2,6 Pyridinediamine, 3 Methoxy and Its Derivatives

Ligand Design and Chelation Properties

The design of ligands based on the 2,6-pyridinediamine, 3-methoxy- framework allows for the creation of tailored coordination environments for a variety of metal ions. The presence of multiple donor atoms—the pyridine (B92270) nitrogen and the two amino nitrogens—provides a foundation for developing ligands with diverse chelation properties.

Multidentate Coordination Motifs

The 2,6-diaminopyridine (B39239) unit can adopt several coordination modes. It can act as a monodentate ligand, coordinating through the pyridine nitrogen. However, it more commonly functions as a bidentate or tridentate ligand. In its bidentate mode, it can chelate a metal center through the pyridine nitrogen and one of the exocyclic amino nitrogens. pvpcollegepatoda.org The formation of a five-membered chelate ring in this fashion is a common motif.

Furthermore, derivatives of 2,6-diaminopyridine can be designed to enhance their denticity. For instance, Schiff base condensation of the amino groups with aldehydes or ketones can introduce additional donor atoms, leading to tetradentate or even higher-denticity ligands. researchgate.netajol.info These multidentate ligands are capable of forming stable complexes with a variety of metal ions, often with well-defined geometries. The 3-methoxy group, while not directly participating in chelation in most cases, can influence the electronic properties and steric profile of the ligand, thereby affecting the stability and structure of the resulting metal complexes.

In some instances, 2,6-diaminopyridine can also act as a bridging ligand, coordinating to two different metal centers. This has been observed in bimetallic complexes where each metal is coordinated to one of the pyridine ring faces. researchgate.net

Influence of Substituents on Coordination Modes and Selectivity

Substituents on the pyridine ring and the amino groups play a crucial role in determining the coordination behavior and selectivity of the ligand. The 3-methoxy group in 2,6-pyridinediamine, 3-methoxy- is an electron-donating group, which increases the electron density on the pyridine ring. This enhanced basicity of the pyridine nitrogen can lead to stronger metal-ligand bonds. nih.gov However, the steric bulk of the methoxy (B1213986) group, particularly its orientation, can also influence the approach of a metal ion and the resulting coordination geometry. nih.gov

Substitution on the amino groups can have a more direct impact on the coordination mode. For example, alkyl or aryl substitution can increase the steric hindrance around the amino nitrogens, potentially favoring coordination through the pyridine nitrogen. Conversely, functionalization of the amino groups with additional donor moieties, as in Schiff base derivatives, can enforce a specific multidentate coordination mode. researchgate.netajol.info The interplay between the electronic effects of the 3-methoxy group and the steric and electronic properties of substituents on the amino groups allows for the fine-tuning of the ligand's selectivity for different metal ions. nih.gov Studies on related substituted pyridine ligands have shown that both electronic and steric factors significantly influence the stability and reactivity of their metal complexes. researchgate.netnih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 2,6-pyridinediamine, 3-methoxy- and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques, including Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and single-crystal X-ray diffraction.

Transition Metal Coordination Compounds

Transition metals, with their partially filled d-orbitals, form a wide array of complexes with pyridine-based ligands. The synthesis of transition metal complexes with ligands derived from 2,6-diaminopyridine has been reported. For example, Schiff base ligands derived from 2,6-diaminopyridine have been used to synthesize complexes of Cr(II), Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II). researchgate.netajol.info These complexes often exhibit octahedral or tetrahedral geometries, depending on the metal ion and the specific ligand structure.

Bimetallic carbonyl complexes of 2,6-diaminopyridine with Group 6 metals (Cr, Mo, W) have also been synthesized. researchgate.net In these complexes, the ligand bridges two M(CO)₅ units. The kinetic studies of these complexes provide insights into the lability of the metal-ligand bonds.

The 3-methoxy substituent in 2,6-pyridinediamine, 3-methoxy- is expected to enhance the donor strength of the pyridine nitrogen, potentially leading to more stable transition metal complexes compared to the unsubstituted analogue. The characterization of such complexes would involve monitoring the shifts in the vibrational frequencies of the C=N and N-H bonds in the IR spectrum and the changes in the chemical shifts of the pyridine and amino protons in the ¹H NMR spectrum upon coordination.

Table 1: Representative Transition Metal Complexes with Ligands Derived from 2,6-Diaminopyridine

| Ligand Derivative | Metal Ion | Formula of Complex | Geometry | Reference |

| Schiff base of 2,6-diaminopyridine and 2-hydroxynaphthaldehyde | Co(II) | [CoL]Cl₂ | Tetrahedral/Octahedral | ajol.info |

| Schiff base of 2,6-diaminopyridine and 2-hydroxynaphthaldehyde | Ni(II) | [NiL]Cl₂ | Tetrahedral/Octahedral | ajol.info |

| Schiff base of 2,6-diaminopyridine and 2-hydroxynaphthaldehyde | Cu(II) | [CuL]Cl₂ | Tetrahedral/Octahedral | ajol.info |

| Schiff base of 2,6-diaminopyridine and 2-hydroxynaphthaldehyde | Zn(II) | [ZnL]Cl₂ | Tetrahedral/Octahedral | ajol.info |

| 2,6-Diaminopyridine | Cr(0) | (μ-2,6-dap)[Cr(CO)₅]₂ | - | researchgate.net |

| 2,6-Diaminopyridine | Mo(0) | (μ-2,6-dap)[Mo(CO)₅]₂ | - | researchgate.net |

| 2,6-Diaminopyridine | W(0) | (μ-2,6-dap)[W(CO)₅]₂ | - | researchgate.net |

Main Group Metal Coordination Compounds

The coordination chemistry of main group metals with pyridine-based ligands is also an active area of research. In particular, complexes of Group 2 metals with 2,6-diiminopyridine ligands, which are derivatives of 2,6-diaminopyridine, have been synthesized and characterized. nih.govrsc.org These studies have revealed that the ligands can be neutral or can be reduced to form radical anionic or dianionic species upon coordination to the metal center. nih.govrsc.org

For instance, the reaction of a 2,6-diiminopyridine ligand with MgI₂ yields a neutral adduct. nih.gov Subsequent reduction can lead to the formation of Mg(I) and Mg(II) complexes where the ligand is a radical anion or a dianion, respectively. nih.gov Similar reactivity has been observed for heavier Group 2 metals like Ca, Sr, and Ba. nih.govrsc.org The resulting complexes have been characterized by X-ray crystallography and NMR spectroscopy, and their redox properties have been investigated by electrochemical methods. nih.govrsc.org The 3-methoxy group in 2,6-pyridinediamine, 3-methoxy- would likely influence the redox potentials of such complexes.

Low-valent main group element complexes, such as a tin(0) complex stabilized by a 2,6-diaminopyridine-derived ligand, have also been reported, highlighting the ability of this ligand framework to support unusual oxidation states. researchgate.net

Table 2: Representative Main Group Metal Complexes with Ligands Derived from 2,6-Diaminopyridine

| Ligand Derivative | Metal Ion | Formula of Complex | Ligand Oxidation State | Reference |

| 2,6-Diiminopyridine | Mg(II) | [(PhDimpy)MgI₂] | Neutral | nih.gov |

| 2,6-Diiminopyridine | Mg(I) | [(PhDimpy•)MgI] | Radical anion | nih.gov |

| 2,6-Diiminopyridine | Mg(II) | [(PhDimpy)Mg(OEt₂)] | Dianion | nih.gov |

| 2,6-Diiminopyridine | Ca(II) | [{(PhDimpy)Ca}₂] | Dianion | nih.gov |

| 2,6-Diiminopyridine | Sr(II) | [{(PhDimpy)Sr}₂] | Dianion | nih.gov |

| 2,6-Diiminopyridine | Ba(II) | [{(PhDimpy)Ba}₂] | Dianion | nih.gov |

| 2,6-Diaminopyridine derivative | Sn(0) | (DIMPY)Sn | Neutral | researchgate.net |

Lanthanide and Actinide Complexes

The coordination chemistry of lanthanides and actinides with N-donor ligands is of interest for applications in areas such as luminescence and catalysis. While specific studies on the complexes of 2,6-pyridinediamine, 3-methoxy- with f-block elements are scarce, research on related ligand systems provides valuable insights.

For example, lanthanide complexes of 2,6-diacetylpyridine-2-thenoylnicotinoyldihydrazone, a ligand incorporating the 2,6-diacetylpyridine (B75352) backbone, have been synthesized and characterized. iaea.org These complexes, with the general formula [Ln(H₂dapthnh)Cl(H₂O)₂]Cl₂, were prepared for a range of lanthanide ions including La, Pr, Nd, Sm, Eu, Gd, Tb, and Dy. iaea.org Spectroscopic studies, including electronic and emission spectra, suggest an eight-coordinate geometry around the lanthanide ion. iaea.org

Given the ability of the 2,6-diaminopyridine scaffold to be elaborated into multidentate chelating agents, it is plausible that derivatives of 2,6-pyridinediamine, 3-methoxy- could form stable complexes with lanthanide and actinide ions. The 3-methoxy group might influence the luminescence properties of the resulting complexes by altering the energy of the ligand-to-metal charge transfer states. Further research in this area is warranted to explore the full potential of these ligands in f-block chemistry.

Structural Elucidation of Metal Complexes

The precise three-dimensional arrangement of atoms within metal complexes is fundamental to understanding their chemical and physical properties. For complexes incorporating 2,6-Pyridinediamine, 3-methoxy-, and its derivatives, a combination of solid-state and solution-state analytical techniques is employed to unravel their intricate structures.

Single Crystal X-ray Diffraction Analysis of Coordination Geometries

In coordination complexes, 2,6-Pyridinediamine, 3-methoxy- can act as a versatile ligand, typically coordinating to a metal center through the nitrogen atom of the pyridine ring and one or both of the exocyclic amino groups. The presence of the methoxy group at the 3-position of the pyridine ring can sterically and electronically influence the coordination behavior of the ligand, thereby affecting the geometry of the resulting metal complex. For instance, Schiff base derivatives of related pyridinediamines have been shown to form stable complexes with various transition metals, exhibiting diverse coordination geometries. nih.gov

Structural analyses of related complexes, such as those involving bipyridines and other substituted pyridines, have revealed a wide array of coordination numbers and geometries, including distorted square planar, tetrahedral, and octahedral arrangements. researchgate.netresearchgate.netmdpi.com The specific geometry adopted is a function of the metal ion's size, oxidation state, and electronic configuration, as well as the steric and electronic properties of all ligands in the coordination sphere.

Table 1: Representative Crystallographic Data for Coordination Complexes with Related Pyridine-Based Ligands

| Metal Ion | Ligand Type | Coordination Geometry | Key Structural Features |

| Ni(II) | Hydrazone derivative | Distorted Square Planar | Bidentate coordination of the ligand. mdpi.com |

| Ir(III) | Cyclometalated quinoxaline | Octahedral | Shows coordination of additional ligands like acetonitrile. researchgate.net |

| Sm(II)/(III) | Pyrazine (B50134) | D5h | Exhibits valence tautomerism with significant bond length changes upon cooling. researchgate.net |

| Pt(II) | Bipyridyl derivative | Distorted cis-PtN2C2 square-planar | Involves both bidentate and monodentate ligand coordination. researchgate.net |

Solution State Structural Studies via Advanced Spectroscopic Methods

While SCXRD provides invaluable solid-state structural data, the behavior of metal complexes in solution is often more relevant to their reactivity and potential applications. Advanced spectroscopic methods are crucial for elucidating the structure and dynamics of these complexes in the solution phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for probing the solution-state structure of diamagnetic and, in some cases, paramagnetic complexes. For diamagnetic species, ¹H and ¹³C NMR spectroscopy can reveal how the ligand coordinates to the metal. Significant shifts in the resonances of the pyridine and amine protons upon complexation provide evidence of bonding. researchgate.net Variable-temperature (VT) NMR studies are particularly insightful, as they can uncover dynamic processes such as ligand exchange or conformational changes in solution. bham.ac.ukresearchgate.net For paramagnetic complexes, such as those of Fe(II) or Ru(III), NMR spectra exhibit significantly shifted and often broadened signals due to the influence of the unpaired electrons. The analysis of these paramagnetic shifts can provide detailed information about the electronic structure and the magnetic properties of the complex. nih.govmdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is specifically used to study paramagnetic species. This technique provides information about the electronic environment of the metal ion, including its oxidation state and coordination geometry. The parameters extracted from an EPR spectrum, such as g-values and hyperfine coupling constants, are sensitive to the symmetry and nature of the metal-ligand bonds.

UV-Visible Spectroscopy: Electronic absorption spectroscopy probes the electronic transitions within a molecule. For transition metal complexes, the spectra typically show bands arising from d-d transitions on the metal center and metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands. The energy and intensity of these bands are highly dependent on the coordination geometry of the metal ion and the nature of the ligands. nih.gov

Electronic Structure and Bonding in Metal Complexes

Understanding the electronic structure and the nature of the bonding in metal complexes of 2,6-Pyridinediamine, 3-methoxy- is essential for rationalizing their observed properties and predicting their reactivity. This is often achieved through a synergistic approach combining experimental data with computational modeling.

Computational Studies (Density Functional Theory): Density Functional Theory (DFT) has become an indispensable tool in modern coordination chemistry for investigating the electronic structure, geometry, and properties of metal complexes. scielo.org.co DFT calculations can provide optimized molecular geometries that can be compared with experimental data from SCXRD. Furthermore, these calculations allow for the analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and compositions of the HOMO and LUMO are critical for understanding the electronic transitions observed in UV-Vis spectra, as well as the redox properties of the complexes. researchgate.netnih.gov

Spectroscopic and Advanced Characterization Techniques for 2,6 Pyridinediamine, 3 Methoxy

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations in various NMR experiments, a complete structural assignment of 2,6-Pyridinediamine, 3-methoxy- can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of 2,6-Pyridinediamine, 3-methoxy- is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The aromatic region of the spectrum would be of particular interest for confirming the substitution pattern on the pyridine (B92270) ring.

Based on the structure, the following proton signals are anticipated:

Aromatic Protons: The pyridine ring contains two protons. Due to the asymmetrical substitution, they are not chemically equivalent and would appear as two distinct signals. These protons are expected to show coupling to each other, likely resulting in doublets. Their chemical shifts would be influenced by the electron-donating effects of the amino and methoxy (B1213986) groups.

Amine Protons: The two amino groups (-NH₂) each contain two protons. These protons may appear as one or two broad singlets in the spectrum. The chemical shift of these signals can be variable and is dependent on factors such as solvent and concentration.

Methoxy Protons: The methoxy group (-OCH₃) has three equivalent protons, which would give rise to a sharp singlet. This signal is typically found in the upfield region of the spectrum.

Predicted ¹H NMR Data for 2,6-Pyridinediamine, 3-methoxy-

| Proton Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| Aromatic H (C4-H) | 6.0 - 7.0 | Doublet | 1H |

| Aromatic H (C5-H) | 7.0 - 8.0 | Doublet | 1H |

| Amine (NH₂) | 4.0 - 6.0 | Broad Singlet | 4H |

| Methoxy (OCH₃) | 3.5 - 4.0 | Singlet | 3H |

Note: The predicted chemical shifts are estimates and can vary based on the solvent and experimental conditions.

Carbon Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For 2,6-Pyridinediamine, 3-methoxy-, six distinct carbon signals are expected.

The anticipated chemical shifts for the carbon atoms are as follows:

Pyridine Ring Carbons: The five carbon atoms of the pyridine ring will each produce a signal. The carbons bearing the amino and methoxy groups (C2, C3, C6) will be significantly shifted compared to the unsubstituted carbons (C4, C5). The chemical shifts are influenced by the electronic effects of the substituents.

Methoxy Carbon: The carbon atom of the methoxy group will appear as a single signal in the upfield region of the spectrum.

Predicted ¹³C NMR Data for 2,6-Pyridinediamine, 3-methoxy-

| Carbon Type | Predicted Chemical Shift (ppm) |

| C2 (Pyridine Ring) | 155 - 165 |

| C3 (Pyridine Ring) | 140 - 150 |

| C4 (Pyridine Ring) | 100 - 110 |

| C5 (Pyridine Ring) | 120 - 130 |

| C6 (Pyridine Ring) | 155 - 165 |

| Methoxy (OCH₃) | 50 - 60 |

Note: The predicted chemical shifts are estimates and can vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For 2,6-Pyridinediamine, 3-methoxy-, a cross-peak between the two aromatic protons would be expected, confirming their adjacent positions on the pyridine ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. epfl.ch This experiment would allow for the direct assignment of the carbon signals for the two CH groups in the pyridine ring and the methoxy group by correlating them to their attached protons.

Vibrational Spectroscopy for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can also offer insights into intermolecular interactions such as hydrogen bonding.

Infrared (IR) Spectroscopy

The IR spectrum of 2,6-Pyridinediamine, 3-methoxy- would be characterized by absorption bands corresponding to the vibrations of its specific functional groups.

Key expected vibrational modes include:

N-H Stretching: The amino groups will show characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. The presence of two bands in this region would be indicative of the symmetric and asymmetric stretching of the primary amine groups.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methoxy group will be observed just below 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the pyridine ring will result in a series of bands in the 1400-1600 cm⁻¹ region.

C-O Stretching: The C-O stretching vibration of the methoxy group is expected to produce a strong absorption band in the range of 1000-1300 cm⁻¹.

N-H Bending: The bending vibrations of the amine groups typically appear in the 1550-1650 cm⁻¹ region.

Predicted IR Absorption Bands for 2,6-Pyridinediamine, 3-methoxy-

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Methoxy (-OCH₃) | C-H Stretch | 2850 - 2950 |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 |

| Amino (-NH₂) | N-H Bend | 1550 - 1650 |

| Methoxy (-OCH₃) | C-O Stretch | 1000 - 1300 |

Note: These are predicted ranges and the exact peak positions and intensities can be influenced by the physical state of the sample and intermolecular interactions.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. While IR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations.

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the study of fragmentation patterns to confirm a molecule's structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise molecular mass of a compound, which in turn allows for the confident determination of its elemental composition. For 2,6-Pyridinediamine, 3-methoxy-, the theoretical monoisotopic mass can be calculated from its molecular formula, C₆H₉N₃O. This calculated exact mass serves as a critical reference point for its identification in complex mixtures by HRMS.

| Compound Name | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| 2,6-Pyridinediamine, 3-methoxy- | C₆H₉N₃O | 139.0746 |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. This technique provides detailed structural information by revealing the compound's fragmentation pathways.

As of the latest literature review, specific experimental MS/MS fragmentation data for 2,6-Pyridinediamine, 3-methoxy- has not been reported. However, based on its structure, characteristic fragmentation patterns would be expected. These would likely involve the initial loss of a methyl radical (•CH₃) from the methoxy group, or the loss of ammonia (B1221849) (NH₃) from one of the amino groups. Subsequent fragmentation of the pyridine ring would also be anticipated. The precise fragmentation pattern would provide unambiguous confirmation of the connectivity of the amino and methoxy substituents on the pyridine core.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. The positions and intensities of absorption bands are characteristic of the chromophores present and the extent of conjugation.

Thermogravimetric Analysis (TGA) of Thermal Stability and Decomposition Pathways

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA provides crucial information about the thermal stability and decomposition profile of a material.

Specific experimental TGA data for 2,6-Pyridinediamine, 3-methoxy- could not be located in the reviewed literature. A TGA analysis would reveal the onset temperature of decomposition, the temperature at which the maximum rate of decomposition occurs, and the percentage of residual mass at the end of the analysis. This data would be vital for assessing the compound's thermal stability, which is a critical parameter for its potential handling, storage, and application in various fields. The decomposition pathway could be further investigated by analyzing the evolved gases using a coupled mass spectrometer.

Theoretical and Computational Studies on 2,6 Pyridinediamine, 3 Methoxy

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule from first principles.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. Were DFT studies to be conducted on 2,6-pyridinediamine, 3-methoxy-, they would provide crucial data on its molecular geometry, such as bond lengths, bond angles, and dihedral angles, in its ground state. These calculations would also elucidate its electronic properties, including the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). Such data is instrumental in predicting the molecule's reactivity and kinetic stability.

For instance, a study on 3,5-dimethyl-2,6-diphenylpyridine and its derivatives utilized DFT to determine optimized geometries and electronic properties. researchgate.net Similar calculations for 2,6-pyridinediamine, 3-methoxy- would offer a comparable level of insight.

Ab Initio Methods for Electronic Properties and Reactivity Prediction

Ab initio quantum chemistry methods are based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, could be employed to predict a range of electronic properties for 2,6-pyridinediamine, 3-methoxy-. While computationally more intensive than DFT, they can offer a higher level of accuracy for certain properties.

A study on 2,6-diamino-3-nitroso pyrimidine (B1678525) utilized both ab initio and DFT methods to determine and analyze its equilibrium geometry and electronic structure. researchgate.net Applying these methods to 2,6-pyridinediamine, 3-methoxy- would allow for a detailed prediction of its reactivity, including sites susceptible to electrophilic or nucleophilic attack.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For 2,6-pyridinediamine, 3-methoxy-, MD simulations would be invaluable for exploring its conformational landscape. This involves identifying the different spatial arrangements of the atoms (conformers) and their relative energies.

Furthermore, MD simulations can model the intermolecular interactions between molecules of 2,6-pyridinediamine, 3-methoxy- or between this compound and other molecules, such as solvents or biological macromolecules. This is crucial for understanding its behavior in different environments. A study on the conformational switching of terpyridine derivatives highlights how such analyses can reveal the flexibility of a molecule's structure. mdpi.com

Mechanistic Computational Analysis of Chemical Reactions and Pathways

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. For 2,6-pyridinediamine, 3-methoxy-, theoretical studies could be used to map out the potential energy surfaces of its reactions. This would involve identifying transition states and calculating activation energies for various reaction pathways.

For example, the thermal decomposition mechanism of 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105) was investigated using quantum chemical calculations to understand the reaction steps. rsc.org A similar approach for 2,6-pyridinediamine, 3-methoxy- could predict its decomposition products and the conditions under which reactions are likely to occur.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively.

Should a series of derivatives of 2,6-pyridinediamine, 3-methoxy- be synthesized and tested for a particular activity or property, QSAR/QSPR modeling could be employed. This would involve calculating various molecular descriptors for each derivative and then using statistical methods to build a predictive model. Such models are instrumental in the rational design of new compounds with enhanced activities or desired properties. Studies on other pyridine (B92270) and pyrazine (B50134) derivatives have demonstrated the utility of QSAR in identifying key structural features for inhibitory activity. researchgate.net

Advanced Applications of 2,6 Pyridinediamine, 3 Methoxy in Chemical Science

Role as a Chemical Building Block in Complex Organic Synthesis

The strategic placement of two nucleophilic amino groups and a basic pyridine (B92270) nitrogen on the aromatic ring makes 2,6-Pyridinediamine, 3-methoxy- a potent synthon for constructing more elaborate molecular frameworks. Its utility spans the creation of novel heterocyclic systems and the development of functional polymers.

The vicinal diamine motif, in conjunction with the adjacent pyridine nitrogen, provides a reactive platform for the synthesis of fused heterocyclic systems. The amino groups can readily undergo condensation reactions with a variety of electrophilic partners to forge new rings. For instance, reaction with α-dicarbonyl compounds can lead to the formation of pyrazine-fused pyridines, while cyclization with phosgene (B1210022) or its equivalents can yield pyridinyl-fused cyclic ureas.

The synthesis of imidazole-condensed ring compounds often utilizes diaminopyridine precursors. google.com The process typically involves the catalytic reduction of a corresponding nitro-amino pyridine derivative to form the diamine, which then serves as the key intermediate for building the imidazole (B134444) ring. google.com This approach highlights the importance of diaminopyridines as pivotal intermediates in the synthesis of complex heterocyclic structures. google.com Similarly, green synthesis methods, such as microwave-assisted techniques, have been employed to create highly functionalized heterocyclic compounds from aminopyridine precursors, leading to novel structures with potential applications in medicinal chemistry. nih.gov

| Reagent Type | Resulting Heterocyclic System | Potential Applications |

| α-Diketones (e.g., biacetyl) | Pyrazino[2,3-b]pyridine derivatives | Ligands, Photoactive materials |

| β-Ketoesters | Pyrimido[4,5-b]pyridine derivatives | Pharmaceutical scaffolds |

| Carbon disulfide | Pyridinyl-fused imidazothiazoles | Bioactive molecules |

| Phosgene equivalents | Pyridinyl-fused cyclic ureas | Polymer building blocks |

The presence of two primary amine functionalities makes 2,6-Pyridinediamine, 3-methoxy- an ideal monomer for step-growth polymerization. Its incorporation into polymer chains can impart desirable properties such as thermal stability, chelating ability, and specific optical characteristics.

The compound can serve as the diamine component in the synthesis of aramids (aromatic polyamides) through polycondensation with diacyl chlorides. The resulting polymers are expected to exhibit high thermal stability and mechanical strength, characteristic of aramids, with the added functionality of the pyridine and methoxy (B1213986) groups. These groups can enhance solubility and provide sites for post-polymerization modification or metal coordination.

Furthermore, its use as a curing agent for epoxy resins or as a precursor for polyimides and polyureas represents a viable route to advanced materials. The pyridine nitrogen within the polymer backbone can act as a proton acceptor or a coordination site, making these materials suitable for applications in catalysis, gas separation membranes, or as corrosion inhibitors. Diaminopyridines are known to be used in compositions for hair dyes, which involves oxidative polymerization to form stable colorants. google.com

| Polymer Type | Co-monomer | Key Polymer Feature | Potential Application |

| Aramid | Terephthaloyl chloride | High thermal stability, Chelating sites | High-performance fibers, Membranes |

| Polyimide | Pyromellitic dianhydride | Excellent thermo-oxidative stability | Electronics, Aerospace materials |

| Polyurea | Diisocyanates | Hydrogen bonding networks | Elastomers, Adhesives |

Catalytic Applications of its Derivatives and Metal Complexes

The true potential of 2,6-Pyridinediamine, 3-methoxy- is unlocked when it is used to create ligands for transition metal catalysis. The pyridine nitrogen and the two amino groups are excellent coordination sites, allowing for the formation of stable and catalytically active metal complexes. These complexes can function as either homogeneous or heterogeneous catalysts for a wide range of organic transformations.

Derivatives of 2,6-Pyridinediamine, 3-methoxy- can be readily synthesized to form multidentate ligands. For example, Schiff base condensation with aldehydes or ketones yields pincer-type ligands that can strongly bind to a metal center, creating a well-defined and stable catalytic environment.

These metal complexes have shown promise in various homogeneous catalytic reactions. rsc.org For instance, ruthenium and iron complexes bearing pincer ligands are known to be active in hydrogenation and dehydrogenation reactions. nih.govtudelft.nl The electronic properties of the ligand, influenced by the methoxy group on the pyridine ring, can be fine-tuned to modulate the reactivity of the metal center. This allows for the optimization of catalysts for specific transformations, such as the selective reduction of esters, amides, or carbon dioxide. nih.gov Manganese and cobalt complexes are also utilized in a variety of catalytic processes. rsc.org The development of such catalysts is crucial for environmentally friendly synthetic procedures. rsc.org

| Metal Center | Ligand Type | Catalytic Reaction |

| Ruthenium (Ru) | PNP Pincer | Amide Hydrogenation, Dehydrogenation |

| Iron (Fe) | NNN Pincer | Hydrosilylation, Oxidation nih.gov |

| Iridium (Ir) | Pyridinyl-based | C-H Activation |

| Cobalt (Co) | Pyridinyl-based | C-O Bond Cleavage nih.gov |

To overcome the challenges of catalyst separation and recycling associated with homogeneous catalysis, metal complexes derived from 2,6-Pyridinediamine, 3-methoxy- can be immobilized onto solid supports. This process creates heterogeneous catalysts that combine the high activity and selectivity of molecular catalysts with the practical advantages of a solid phase.

Methods for immobilization include covalent attachment of the ligand to a polymer support or silica (B1680970) gel, or the direct adsorption of the pre-formed metal complex onto materials like activated carbon or zeolites. These heterogeneous catalysts can be employed in continuous flow reactors, offering a more sustainable approach to chemical production. They have potential applications in fine chemical synthesis, such as the hydrogenation of functionalized nitroarenes or the oxidation of alcohols, where catalyst recovery is economically critical. The development of heterogeneous catalysts for amide hydrogenation, for example, has seen progress using systems that operate under milder conditions than traditional methods. nih.gov

Supramolecular Chemistry and Self-Assembly Processes

The specific geometry and distribution of hydrogen bond donors (-NH₂) and acceptors (pyridine N) in 2,6-Pyridinediamine, 3-methoxy- make it an exceptional building block in supramolecular chemistry. This field focuses on the chemistry "beyond the molecule," where non-covalent interactions dictate the formation of large, well-ordered structures.

The molecule can participate in self-assembly processes to form intricate one-, two-, or three-dimensional networks through predictable hydrogen bonding patterns. For example, it can form tapes or sheets held together by N-H···N and N-H···O hydrogen bonds.

Recent research has demonstrated that coupling 2,6-diaminopyridine (B39239) to other functional units, such as rhodamine, can create sophisticated chemosensors. nih.gov In one study, a 2,6-diaminopyridine-coupled rhodamine derivative was synthesized that could selectively detect Fe³⁺ and Al³⁺ ions through both colorimetric and fluorometric changes. nih.gov The sensing mechanism involves the metal ion chelation inducing a structural change in the rhodamine moiety. nih.gov Furthermore, a derivative of this sensor was found to form a supramolecular gel, which could in turn selectively recognize Ag⁺ ions, demonstrating the power of integrating this pyridine building block into self-assembling systems for advanced applications. nih.gov

Exploration of Molecular Recognition and Sensing Capabilities

The structural attributes of 2,6-diaminopyridine derivatives, such as 2,6-Pyridinediamine, 3-methoxy-, make them promising candidates for applications in molecular recognition and chemical sensing. The pyridine nitrogen and the amino groups can act as hydrogen bond donors and acceptors, as well as coordination sites for metal ions.

Research into derivatives of 2,6-diaminopyridine has demonstrated their potential as fluorescent probes for transition metal ions. nih.gov For instance, certain synthesized derivatives have shown the ability to bind with specific metal ions like Cu2+, leading to observable changes in their UV-Vis and fluorescence spectra. nih.gov One such derivative, 2,4-Dimethyl-7-amino-1,8-naphthyridine (DMAND), which shares the aminopyridine core, exhibits enhanced electron-withdrawing character upon interaction with Cu2+. This interaction results in a red-shift and an increase in the intensity of its spectral signal, highlighting its sensitivity as a fluorescence probe. nih.gov The binding association constant for a related derivative with Cu2+ was found to be approximately 6.3 x 10⁶ L·mol⁻¹. nih.gov

While direct studies on the sensing capabilities of 2,6-Pyridinediamine, 3-methoxy- are not extensively documented, the behavior of its analogues suggests that it could be a valuable platform for the design of new chemosensors. The methoxy group can further modulate the electronic properties and binding selectivity of the molecule.

Investigation of In Vitro Biological Interactions at a Molecular Level

The interaction of 2,6-Pyridinediamine, 3-methoxy- and its derivatives with biological macromolecules is an area of significant research interest, with potential applications in drug discovery.

Enzyme Binding and Inhibition Mechanisms

The 2,6-diaminopyridine scaffold is a key feature in a number of compounds designed as enzyme inhibitors. For example, derivatives of 2,6-diaminopyridine have been patented as inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are prominent targets in cancer therapy. These compounds have demonstrated antiproliferative activity, suggesting their potential in the treatment of solid tumors.

Furthermore, methoxypyridine derivatives have been investigated as dual inhibitors of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), two key proteins in a signaling pathway that is often dysregulated in cancer. The introduction of amide and aromatic heterocycle moieties to the methoxypyridine scaffold has been shown to enhance the affinity of these ligands for their target receptors.

While these studies focus on derivatives, they underscore the potential of the 2,6-Pyridinediamine, 3-methoxy- core structure to serve as a foundation for the development of novel enzyme inhibitors.

Receptor Interaction Studies

The ability of methoxypyridine-containing compounds to interact with biological receptors has been demonstrated in the context of γ-secretase modulators. γ-secretase is an enzyme involved in the processing of the amyloid precursor protein, and its modulation is a therapeutic strategy for Alzheimer's disease. Studies have shown that the introduction of a methoxypyridine motif into a tetracyclic scaffold can lead to compounds with improved activity in reducing the production of the Aβ42 peptide. The 3-methoxy substituent, in particular, appears to engage in favorable interactions with the target enzyme.

These findings suggest that the 2,6-Pyridinediamine, 3-methoxy- scaffold could be a valuable starting point for the design of ligands that target specific biological receptors, with potential applications in a range of diseases.

Molecular Mechanisms of Antiproliferative Activity in Cellular Models

The antiproliferative activity of compounds based on the 2,6-diaminopyridine scaffold has been evaluated in various cancer cell lines. Research on a series of 2,6-disubstituted imidazo[4,5-b]pyridines, which can be synthesized from diaminopyridines, has provided insights into the role of different substituents. Interestingly, this study revealed that methoxy-substituted derivatives exhibited the lowest antiproliferative activity among the tested compounds. chimicatechnoacta.ru

In contrast, other related pyridine derivatives have shown significant antiproliferative effects. For instance, a series of 2,6-dibenzylamino-3,5-dicyanopyridines demonstrated notable anticancer activity against a panel of human cancer cell lines. nii.ac.jp Similarly, certain thieno[2,3-b]pyridine (B153569) derivatives have been reported to possess potent anti-proliferative activity against breast and colon cancer cell lines, with a proposed mechanism involving the inhibition of phospholipid metabolism.

The following table summarizes the in vitro antiproliferative activity of some imidazo[4,5-b]pyridine derivatives against various cancer cell lines, illustrating the impact of substitution on activity.

| Compound Type | Cell Line | IC₅₀ (µM) |

| Methoxy-substituted derivative | Various | Lowest activity |

| p-Hydroxy substituted derivative | Capan-1 | 1.45–4.25 |

| p-Hydroxy substituted derivative | LN-229 | 1.45–4.25 |

| p-Hydroxy substituted derivative | DND-41 | 1.45–4.25 |

| p-Hydroxy substituted derivative | K-562 | 1.45–4.25 |

| p-Hydroxy substituted derivative | Z-138 | 1.45–4.25 |

Data adapted from a study on 2,6-disubstituted imidazo[4,5-b]pyridines. chimicatechnoacta.ru

Advanced Materials Development

The unique chemical structure of 2,6-Pyridinediamine, 3-methoxy- also lends itself to the development of advanced materials with novel optical and electronic properties.

Optoelectronic Materials and Photophysical Properties

Derivatives of 2,6-diaminopyridine are being explored for their potential in optoelectronic applications. For example, scaffolds based on 2,6-bis(2-anilinoethynyl)pyridine have been synthesized and investigated as potential anion sensors, exhibiting a distinct fluorescence response. scbt.com

Studies on other methoxypyridine derivatives have also revealed interesting photophysical properties. For instance, a series of luminescent mesogens with a pyridine core have been synthesized, displaying liquid crystalline phases. chemscene.com The photophysical properties of these materials are influenced by the nature of the polar substituents on the pyridine ring. chemscene.com

While specific photophysical data for 2,6-Pyridinediamine, 3-methoxy- is not widely available, a related diaminopyridine derivative, 4-(4-trifluoromethylphenyl)-2,6-bis(4-aminophenyl)pyridine, has a maximum UV-vis absorption at 305 nm. researchgate.net The incorporation of such diamines into polymers can lead to materials with slightly red-shifted and broadened UV spectra, indicating extended conjugation. researchgate.net

The following table presents the absorption maxima for a related diaminopyridine and a corresponding polyetherimide (PEI).

| Compound | Absorption Maximum (λmax) |

| Diamine derivative | 305 nm |

| Polyetherimide (PEI) with diamine | 305-315 nm |

Data from a study on a diaminopyridine derivative and its corresponding polymer. researchgate.net

These findings suggest that 2,6-Pyridinediamine, 3-methoxy- could serve as a valuable building block for the creation of new organic materials for applications in areas such as organic light-emitting diodes (OLEDs) and fluorescent sensors.

Lack of Documented Applications in Separation and Extraction for 2,6-Pyridinediamine, 3-methoxy-

Despite a comprehensive review of available scientific literature, there is currently no documented research detailing the application of the specific chemical compound 2,6-Pyridinediamine, 3-methoxy- in the field of separation and extraction technologies for chemical species.

Searches for the applications of this compound, also known by its alternative name 3-methoxy-2,6-diaminopyridine and with the chemical formula C₆H₉N₃O, did not yield any studies where it has been utilized as a primary agent for separation or extraction processes. This includes its use as a chelating agent, an extractant in solvent extraction, or as a component in membrane-based separation technologies.

While the broader class of diaminopyridines and their derivatives have been investigated for such purposes, the specific structural configuration of 2,6-Pyridinediamine, 3-methoxy- has not been a subject of published research in this context. For instance, studies are available on related but distinct compounds such as 2,6-bis(4-methoxybenzoyl)-diaminopyridine, which has demonstrated effectiveness as an extractant for noble and heavy metal ions. Similarly, isomers like 6-Methoxy-2,3-pyridinediamine have been the subject of analytical separation methods like High-Performance Liquid Chromatography (HPLC). However, these findings are not directly applicable to the compound .

The absence of research in this area suggests that 2,6-Pyridinediamine, 3-methoxy- may not have been identified as a compound of interest for separation and extraction applications, or that any research conducted has not been published in the accessible scientific literature. Therefore, a detailed article on its advanced applications in this specific domain cannot be generated at this time due to the lack of foundational research findings.

Further research and investigation would be required to determine if 2,6-Pyridinediamine, 3-methoxy- possesses any properties that would make it suitable for use in separation and extraction technologies.

Q & A

Q. What are the key structural features and spectroscopic characteristics of 3-methoxy-2,6-pyridinediamine?

The compound’s structure includes a pyridine ring with amino groups at positions 2 and 6 and a methoxy group at position 3. Spectroscopic characterization typically involves:

- X-ray crystallography : To resolve intramolecular hydrogen bonds (e.g., O–H···N interactions with bond lengths ~2.62 Å, as observed in related Schiff bases) .

- NMR/IR spectroscopy : Methoxy groups exhibit distinct H NMR signals (~3.8 ppm for OCH) and IR stretches (~1250 cm for C–O). The amino groups show broad IR peaks at ~3300–3500 cm .

- UV-Vis analysis : The conjugated pyridine ring absorbs in the 250–300 nm range, with shifts depending on solvent polarity .

Q. How can 3-methoxy-2,6-pyridinediamine be synthesized, and what are the optimal reaction conditions?

Synthesis often involves:

- Methoxylation of 2,6-diaminopyridine : A palladium-catalyzed coupling reaction with methanol under controlled temperatures (60–80°C) .

- Ultrasonic-assisted methods : Similar to the synthesis of proton transfer compounds, ultrasonic irradiation (20–40 kHz) improves yield by enhancing reaction kinetics .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) removes byproducts like unreacted diaminopyridine .

Advanced Research Questions

Q. What challenges arise in the purification of 3-methoxy-2,6-pyridinediamine due to its solubility and stability?

- Solubility : While 2,6-diaminopyridine is highly water-soluble (180 g/L at 20°C), the methoxy group reduces polarity, requiring polar aprotic solvents (e.g., DMF) for dissolution .

- Stability : The compound is sensitive to oxidation. Storage under inert gas (N/Ar) and low temperatures (<30°C) prevents degradation .

- Byproduct removal : Residual methoxylation agents (e.g., methyl iodide) require rigorous washing with sodium thiosulfate .

Q. How does the methoxy substituent influence the electronic properties and reactivity of 2,6-pyridinediamine in coordination chemistry?

- Electron-donating effect : The methoxy group increases electron density on the pyridine ring, enhancing ligand-to-metal charge transfer in coordination complexes .

- Steric effects : The OCH group at position 3 may hinder axial coordination in octahedral metal complexes, favoring planar geometries .

- Tautomerism : In Schiff base derivatives, the methoxy group stabilizes the enolimine tautomer, as confirmed by solid-state X-ray analysis .

Q. What are the discrepancies in reported biological activities of 3-methoxy-2,6-pyridinediamine derivatives, and how can they be resolved?

Q. What analytical techniques are most effective for quantifying 3-methoxy-2,6-pyridinediamine in complex matrices?

- HPLC-MS : Reverse-phase C18 columns with ESI+ ionization achieve detection limits <1 ng/mL in biological samples .

- Electrochemical sensors : Poly(2,6-pyridinediamine)-modified electrodes show high selectivity for amine-containing analogs via redox current measurement .

- TGA/DSC : Thermal analysis (heating rate: 10°C/min) confirms purity by matching decomposition profiles to reference standards .

Methodological Guidance

Q. How to design experiments to study the tautomeric behavior of 3-methoxy-2,6-pyridinediamine in solution?

- Variable-temperature NMR : Monitor chemical shift changes of NH and OCH protons between 25–80°C to detect keto-enol equilibria .

- Solvent polarity studies : Compare UV-Vis spectra in polar (water) vs. nonpolar (toluene) solvents to assess tautomer stabilization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.